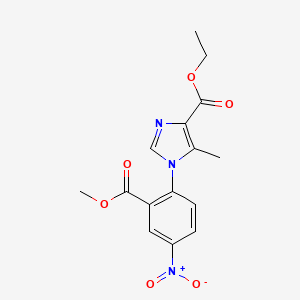

Ethyl 1-(2-(methoxycarbonyl)-4-nitrophenyl)-5-methyl-1H-imidazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 1-(2-(methoxycarbonyl)-4-nitrophenyl)-5-methyl-1H-imidazole-4-carboxylate is a complex organic compound with a unique structure that includes an imidazole ring, a nitrophenyl group, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-(methoxycarbonyl)-4-nitrophenyl)-5-methyl-1H-imidazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.

Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid.

Esterification: The ester functionalities are introduced through esterification reactions, where carboxylic acids react with alcohols in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-(methoxycarbonyl)-4-nitrophenyl)-5-methyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 1-(2-(methoxycarbonyl)-4-nitrophenyl)-5-methyl-1H-imidazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-(methoxycarbonyl)-4-nitrophenyl)-5-methyl-1H-imidazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can undergo redox reactions, influencing cellular processes. The imidazole ring may also play a role in binding to metal ions or other biomolecules, affecting their function.

Comparison with Similar Compounds

Ethyl 1-(2-(methoxycarbonyl)-4-nitrophenyl)-5-methyl-1H-imidazole-4-carboxylate can be compared with similar compounds such as:

Ethyl 1-(2-(methoxycarbonyl)-4-nitrophenyl)-1H-imidazole-4-carboxylate: Similar structure but without the methyl group on the imidazole ring.

Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

Ethyl 1-(2-(carboxy)-4-nitrophenyl)-5-methyl-1H-imidazole-4-carboxylate: Similar structure but with a carboxy group instead of a methoxycarbonyl group.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on its chemical and biological properties.

Biological Activity

Ethyl 1-(2-(methoxycarbonyl)-4-nitrophenyl)-5-methyl-1H-imidazole-4-carboxylate, with the CAS number 1203852-75-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.

- IUPAC Name : this compound

- Molecular Formula : C15H15N3O6

- Molecular Weight : 333.3 g/mol

- Purity : 95% .

Synthesis

The synthesis of this compound typically involves the reaction of a suitable nitrophenyl derivative with an imidazole precursor. The process includes the following steps:

- Formation of the Imidazole Ring : A reaction between a substituted phenyl compound and a carbonyl source.

- Nitration : Introduction of the nitro group at the para position of the phenyl ring.

- Esterification : Reaction with ethyl alcohol to form the ester functional group.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including this compound. The compound was evaluated against various bacterial strains using standard methods such as the disk diffusion assay.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 20 |

| S. aureus | 18 |

| B. subtilis | 22 |

| Pseudomonas aeruginosa | 19 |

These results indicate that the compound exhibits significant antibacterial activity, particularly against Bacillus subtilis and Escherichia coli .

Antitumor Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential antitumor effects. Preliminary studies suggest that it may act as a STING (stimulator of interferon genes) agonist, which is known to enhance antitumor immunity by activating dendritic cells and promoting T-cell responses .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The presence of the imidazole ring is crucial for binding to active sites on target enzymes, potentially disrupting their function.

- Modulation of Immune Response : As a STING agonist, it may enhance immune response through the activation of type I interferons .

Case Studies

A recent study focused on the structure-activity relationship (SAR) of imidazole derivatives indicated that modifications on the nitrophenyl moiety can significantly influence biological activity. For instance, substituting different groups on the phenyl ring yielded compounds with varied potency against Mycobacterium tuberculosis, suggesting that similar strategies could optimize this compound for enhanced therapeutic efficacy .

Properties

IUPAC Name |

ethyl 1-(2-methoxycarbonyl-4-nitrophenyl)-5-methylimidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O6/c1-4-24-15(20)13-9(2)17(8-16-13)12-6-5-10(18(21)22)7-11(12)14(19)23-3/h5-8H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWRXCNCMVAHGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.